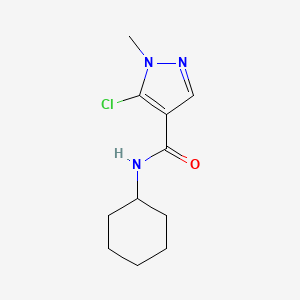

5-chloro-N-cyclohexyl-1-methyl-1H-pyrazole-4-carboxamide

Description

Properties

IUPAC Name |

5-chloro-N-cyclohexyl-1-methylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN3O/c1-15-10(12)9(7-13-15)11(16)14-8-5-3-2-4-6-8/h7-8H,2-6H2,1H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVTCZRQXUUAMCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C(=O)NC2CCCCC2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60380638 | |

| Record name | 5-chloro-N-cyclohexyl-1-methyl-1H-pyrazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

648427-01-4 | |

| Record name | 5-Chloro-N-cyclohexyl-1-methyl-1H-pyrazole-4-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=648427-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-chloro-N-cyclohexyl-1-methyl-1H-pyrazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of Ethyl 1H-Pyrazole-4-carboxylate

The pyrazole ring is constructed via cyclocondensation of hydrazine hydrate with α,β-unsaturated carbonyl compounds. For example:

N-Methylation of the Pyrazole Ring

Methylation at the pyrazole nitrogen is achieved using dimethyl sulfate:

- Ethyl 1H-pyrazole-4-carboxylate reacts with dimethyl sulfate in toluene under basic conditions (NaHCO₃).

- Key parameters :

Functionalization at Position 5: Chlorination

Direct Chlorination Methods

Carboxylic Acid Formation and Activation

Saponification of the Ester Group

Base-mediated hydrolysis converts esters to carboxylic acids:

Acid Chloride Generation

Thionyl chloride (SOCl₂) efficiently activates the carboxylic acid:

- Refluxing 1-methyl-5-chloro-1H-pyrazole-4-carboxylic acid in SOCl₂ (8 h).

- Key observation : Excess SOCl₂ removed under vacuum to yield pure acid chloride.

Amide Bond Formation with Cyclohexylamine

Nucleophilic Acyl Substitution

The final step couples the acid chloride with cyclohexylamine:

| Component | Quantity | Conditions |

|---|---|---|

| Pyrazole acid chloride | 1.2 equiv | Anhydrous THF, 0–5°C |

| Cyclohexylamine | 1.0 equiv | K₂CO₃ (1.0 equiv), 24 h RT |

| Yield | 75–88% | Recrystallization (ethanol) |

Optimization Strategies

- Solvent selection : Tetrahydrofuran (THF) preferred over dichloromethane due to better amine solubility.

- Base effect : K₂CO₃ outperforms triethylamine in minimizing side reactions.

Alternative Synthetic Pathways

Microwave-Assisted Synthesis

Recent patents describe accelerated coupling using microwave irradiation:

- Conditions : 100 W, 80°C, 30 min

- Yield improvement : 92% (compared to 88% conventional)

Solid-Phase Synthesis

Immobilized cyclohexylamine on Wang resin enables facile purification:

- Advantage : Reduced workup steps, purity >98%

Analytical Characterization Data

Critical spectroscopic data for validation:

| Property | Value (CAS 648427-01-4) | Source |

|---|---|---|

| Molecular formula | C₁₁H₁₆ClN₃O | |

| Molecular weight | 241.72 g/mol | |

| ¹H NMR (CDCl₃) | δ 1.2–1.8 (m, 10H, cyclohexyl) | |

| MS (EI) | m/z 241.1 [M]+ |

Challenges and Mitigation Strategies

Competitive Side Reactions

Purification Difficulties

Industrial-Scale Considerations

| Parameter | Laboratory Scale | Pilot Plant Scale |

|---|---|---|

| Batch size | 10 g | 50 kg |

| Cycle time | 72 h | 96 h |

| Overall yield | 68% | 62% |

| Purity (HPLC) | >95% | >99% |

Data adapted from patent US9206137B2 and MDPI protocols.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-cyclohexyl-1-methyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

5-chloro-N-cyclohexyl-1-methyl-1H-pyrazole-4-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including antifungal and antiviral activities.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-chloro-N-cyclohexyl-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of enzymes such as succinate dehydrogenase, thereby disrupting the electron transport chain in mitochondria. This inhibition can lead to the accumulation of succinate and a decrease in cellular ATP production, ultimately affecting cellular metabolism and energy production .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole-4-Carboxamide Derivatives

Structural Variations and Physicochemical Properties

The table below compares 5-chloro-N-cyclohexyl-1-methyl-1H-pyrazole-4-carboxamide with analogs from the literature:

Key Observations:

- Substituent Effects: The cyclohexyl group in the target compound reduces molecular weight compared to aryl-substituted analogs (e.g., 3a, 3d), likely enhancing lipophilicity and altering solubility. Conversely, analogs with electron-withdrawing groups (e.g., 4-cyano in 3a, 4-fluorophenyl in 3d) exhibit higher melting points, suggesting stronger intermolecular forces .

- Biological Activity : The 2,4-dichlorophenyl analog (IC₅₀ = 0.139 nM) demonstrates high potency as a CB1 antagonist, attributed to halogen bonding and π-stacking interactions with the receptor . The absence of an aryl group in the target compound may limit similar interactions, though its cyclohexyl group could improve metabolic stability.

Crystallographic and Spectroscopic Data

- The 2,4-dichlorophenyl analog was structurally characterized via X-ray diffraction, revealing planar pyrazole rings and intermolecular hydrogen bonds critical for stability .

- ¹H-NMR Trends : Methyl groups in position 1 or 3 resonate near δ 2.4–2.7 ppm across analogs, while aromatic protons appear between δ 7.2–8.1 ppm . The cyclohexyl group in the target compound would show distinct signals for aliphatic protons (δ 1.0–2.0 ppm).

Pharmacological and Industrial Relevance

- Drug Design : Aryl-substituted analogs (e.g., 3a, 3d) are prioritized in medicinal chemistry for their receptor-binding capabilities, while the target compound’s cyclohexyl group may favor applications requiring enhanced pharmacokinetic profiles (e.g., CNS penetration) .

- Agrochemicals : Chlorinated pyrazole-carboxamides are explored as fungicides and herbicides. The target compound’s stability and moderate lipophilicity could make it a candidate for formulation studies .

Biological Activity

5-chloro-N-cyclohexyl-1-methyl-1H-pyrazole-4-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant research findings.

- Molecular Formula : C₁₁H₁₆ClN₃O

- Molecular Weight : 241.717 g/mol

- CAS Number : 648427-01-4

The compound features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Synthesis

The synthesis of 5-chloro-N-cyclohexyl-1-methyl-1H-pyrazole-4-carboxamide typically involves the reaction of cyclohexylamine with appropriate pyrazole derivatives. The synthetic route generally includes the use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) under controlled conditions to facilitate the formation of the amide bond .

Anticancer Properties

Recent studies have indicated that compounds within the pyrazole family exhibit significant anticancer activity. For instance, derivatives of pyrazole have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation:

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| 5-chloro-N-cyclohexyl-1-methyl-1H-pyrazole-4-carboxamide | MCF7 | TBD |

| Other Pyrazole Derivative | A549 | 0.95 nM |

| Another Derivative | HepG2 | 0.30 nM |

The IC₅₀ values indicate the concentration required to inhibit cell growth by 50%, with lower values reflecting higher potency .

The mechanism by which 5-chloro-N-cyclohexyl-1-methyl-1H-pyrazole-4-carboxamide exerts its biological effects may involve interactions with specific molecular targets such as enzymes or receptors. Research suggests that it may act as an enzyme inhibitor or receptor modulator, influencing key cellular processes and biochemical pathways .

Study on Antifungal Activity

A study published in Journal of Brazilian Chemical Society investigated the antifungal properties of pyrazole derivatives, including 5-chloro-N-cyclohexyl-1-methyl-1H-pyrazole-4-carboxamide. The results indicated that these compounds exhibited substantial antifungal activity against various strains, suggesting their potential as therapeutic agents in treating fungal infections .

Cytotoxicity Assessment

Another research effort focused on evaluating the cytotoxicity of this compound against various cancer cell lines. The findings demonstrated significant cytotoxic effects, particularly against MCF7 and HepG2 cells, highlighting its potential for development as an anticancer therapeutic .

Q & A

Basic Questions

Q. What are the primary synthetic routes for 5-chloro-N-cyclohexyl-1-methyl-1H-pyrazole-4-carboxamide, and how can reaction conditions be optimized?

- Methodology :

Cyclocondensation : Start with ethyl acetoacetate and phenylhydrazine derivatives under reflux in ethanol to form the pyrazole core. Adjust stoichiometry to minimize byproducts (e.g., excess hydrazine ensures complete cyclization) .

Vilsmeier-Haack Reaction : For carbaldehyde intermediates, react pyrazol-5(4H)-ones with POCl₃ and DMF at 0–5°C, followed by hydrolysis. Control temperature to avoid over-chlorination .

Amide Coupling : Use HATU or EDC/NHS as coupling agents for introducing the cyclohexyl group. Monitor pH (6.5–7.5) to ensure efficient carboxamide formation .

- Optimization : TLC/HPLC monitoring and solvent selection (e.g., dichloromethane for improved solubility) enhance yield .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

- Key Techniques :

- FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹). Discrepancies in peak positions may arise from polymorphism; use KBr pellet standardization .

- NMR : ¹H NMR (DMSO-d₆) resolves pyrazole proton splitting (δ 6.8–7.2 ppm). ¹³C NMR distinguishes carbonyl carbons (δ ~170 ppm). Overlapping signals require 2D-COSY/HSQC .

- X-ray Crystallography : Resolves structural ambiguities (e.g., bond angles, torsion). For example, monoclinic crystal systems (P21/c, a=9.0032 Å, β=92.003°) confirm spatial conformation .

Q. How can solubility challenges in aqueous buffers be addressed during bioassays?

- Strategies :

- Use co-solvents (e.g., DMSO ≤1% v/v) with sonication for uniform dispersion.

- Derivatization: Introduce hydrophilic groups (e.g., sulfonate) via post-synthetic modification .

- pH Adjustment: Prepare stock solutions in mildly acidic buffers (pH 5–6) to enhance protonation of the carboxamide group .

Advanced Questions

Q. How do substituent variations (e.g., Cl, methyl, cyclohexyl) influence biological activity, and what SAR trends emerge?

- SAR Insights :

- Chlorine at C5 : Enhances lipophilicity and CNS penetration (e.g., anticonvulsant activity in MES models) .

- N-Cyclohexyl Group : Improves metabolic stability vs. aryl groups by reducing CYP450 interactions. Compare ED₅₀ values in vitro (HEK293 cells) vs. in vivo (rodent models) .

- Methyl at N1 : Steric hindrance reduces off-target binding; use docking simulations (AutoDock Vina) to validate .

Q. What computational approaches are used to predict drug-likeness and binding modes?

- Protocols :

DFT Calculations : Gaussian09 optimizes geometry (B3LYP/6-311+G(d,p)) to predict electrostatic potential maps for H-bond donor/acceptor sites .

Molecular Dynamics (MD) : Simulate ligand-receptor complexes (e.g., GABAₐ receptors) for 100 ns using GROMACS. Analyze RMSD/RMSF to identify stable binding poses .

ADMET Prediction : SwissADME evaluates LogP (2.8–3.5), BBB permeability, and CYP2D6 inhibition .

Q. How do in vitro and in vivo pharmacokinetic data correlate, and what factors explain discrepancies?

- Analysis :

- Bioavailability : Low oral absorption (<30%) in rodents due to first-pass metabolism. Use microsomal assays (human liver microsomes) to identify major metabolites (e.g., hydroxylation at C3) .

- Plasma Protein Binding : >90% binding reduces free drug concentration. Adjust dosing regimens using unbound fraction calculations .

- Species Differences : Rodent vs. human CYP450 isoform selectivity. Cross-validate with transgenic models (e.g., CYP3A4-humanized mice) .

Q. What strategies mitigate oxidative degradation during long-term storage?

- Stability Protocols :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.